Decoding BMS-740808: Structural Dynamics, Binding Affinity, and Kinetic Evaluation of a Tight-Binding Factor Xa Inhibitor
Decoding BMS-740808: Structural Dynamics, Binding Affinity, and Kinetic Evaluation of a Tight-Binding Factor Xa Inhibitor
Mechanistic Rationale: Factor Xa as a Therapeutic Node
In the pursuit of ideal anticoagulants, blood coagulation Factor Xa (FXa) emerged as a premier therapeutic target. Positioned at the convergence of the intrinsic and extrinsic coagulation pathways, a single molecule of FXa catalyzes the generation of over 1,000 molecules of thrombin[1]. Unlike direct thrombin inhibitors, targeting FXa attenuates the coagulation cascade without completely abolishing existing thrombin activity, thereby offering a wider therapeutic window and reducing bleeding liabilities.
BMS-740808 is a highly potent, selective, and orally bioavailable direct inhibitor of FXa[2]. Its development represents a masterclass in structure-based drug design, serving as a critical evolutionary bridge between early monocyclic pyrazole inhibitors and the blockbuster drug apixaban[1].
Coagulation cascade highlighting Factor Xa inhibition by BMS-740808.
Structural Evolution: The Bicyclic Advantage
The genesis of BMS-740808 was driven by the need to overcome the pharmacokinetic limitations of earlier monocyclic pyrazole FXa inhibitors. Early candidates suffered from metabolic instability due to an exposed aryl aniline P4 moiety and a vulnerable carboxamido group[3].
To engineer a more robust molecule, researchers executed a scaffold optimization strategy that cyclized the structure into a novel tetrahydropyrazolo-pyridinone bicyclic scaffold[1].
Causality in Structural Design:
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Protection from Hydrolysis: By integrating the carboxamido moiety directly into the bicyclic ring system, the molecule became sterically shielded from hydrolytic enzymes, drastically improving its oral bioavailability[3].
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S1 Pocket Engagement: BMS-740808 utilizes an aminobenzisoxazole P1 moiety. This group penetrates the deep, hydrophobic S1 pocket of FXa, forming a critical salt bridge/hydrogen bond network with the Asp189 residue at the bottom of the cleft[4].
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S4 Pocket Stacking: The masked P4 moiety neatly stacks within the aromatic S4 box (comprising Tyr99, Phe174, and Trp215), locking the inhibitor into a highly stable conformation[1].
Pharmacological Profile: Binding Affinity and Kinetics
BMS-740808 exhibits extraordinary binding metrics, classifying it as a "tight-binding" inhibitor. It demonstrates a rapid onset of inhibition with an association rate constant of 2.7×107M−1s−1 [5]. This rapid equilibration is clinically vital for acute antithrombotic intervention.
Quantitative Pharmacological Summary
| Parameter | Value | Biological Significance |
| Target | Factor Xa (FXa) | Central node of intrinsic and extrinsic coagulation pathways. |
| Binding Affinity ( Ki ) | 30 pM (0.03 nM) | Extremely high potency; dictates tight-binding kinetic behavior[6]. |
| Selectivity | >1000-fold | High specificity over related serine proteases (e.g., thrombin, trypsin)[6]. |
| Association Rate ( kon ) | 2.7×107M−1s−1 | Rapid onset of inhibition, crucial for acute antithrombotic efficacy[5]. |
| In Vivo Efficacy | PT2x=3.6μM | Effective prolongation of prothrombin time in rabbit AV shunt models[4]. |
Experimental Methodology: Tight-Binding Ki Determination
Standard Michaelis-Menten kinetics assume that the concentration of the inhibitor is vastly greater than the enzyme concentration ( [I]≫[E] ). However, for BMS-740808, the Ki (30 pM) is in the same magnitude as the concentration of FXa required for a robust in vitro assay. Under these conditions, a significant fraction of the free inhibitor is depleted upon binding to the enzyme.
To ensure scientific integrity, the Morrison Equation must be employed to calculate the true Ki . The following protocol describes a self-validating system for determining the Ki of BMS-740808 using a continuous chromogenic assay.
Step-by-step experimental workflow for determining tight-binding Ki values.
Step-by-Step Protocol
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Buffer Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4). Causality: PEG 8000 prevents non-specific adsorption of the highly hydrophobic BMS-740808 to the microplate walls.
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Enzyme and Inhibitor Preparation: Dilute human FXa to a final well concentration of 0.5 nM. Prepare an 11-point serial dilution of BMS-740808 ranging from 1 pM to 1 nM.
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Equilibration (Critical Step): Pre-incubate the FXa and BMS-740808 in a 96-well microplate for 60 minutes at room temperature. Causality: Tight-binding inhibitors often have exceptionally slow off-rates. Sufficient pre-incubation ensures the system reaches thermodynamic equilibrium before the substrate is introduced.
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Reaction Initiation: Add the chromogenic substrate (e.g., S-2222 or Spectrozyme FXa) at a concentration equal to its Km value to initiate the reaction.
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Kinetic Measurement: Immediately monitor the change in absorbance at 405 nm ( OD405 ) continuously for 15 minutes using a microplate reader.
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Data Analysis & Self-Validation:
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Validation Check 1 (Baseline Drift): Blank wells (no enzyme) must exhibit an OD405 change of <0.001/min .
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Validation Check 2 (Linearity): The uninhibited control wells ( v0 ) must maintain a linear reaction velocity ( R2>0.99 ) over the 15-minute window, confirming no enzyme degradation.
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Morrison Equation Fitting: Calculate the fractional velocity ( vi/v0 ) and fit the data to the Morrison equation using non-linear regression to extract the apparent Ki ( Ki,app ).
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Validation Check 3 (Active Enzyme Concentration): The fitted parameter for total enzyme concentration ( [E]t ) must closely match the nominal 0.5 nM added. Significant deviation indicates a compromised FXa batch.
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True Ki Calculation: Correct the Ki,app for substrate competition using the formula: Ki=Ki,app/(1+[S]/Km) .
Preclinical Efficacy and Legacy
In preclinical models, BMS-740808 demonstrated profound efficacy. In the intravenous rabbit arteriovenous (AV) shunt model of thrombosis, it effectively prevented clot formation, yielding a PT2x (the concentration required to double the prothrombin time) of 3.6 μM [4].
While BMS-740808 itself was a highly successful proof-of-concept molecule, its greatest legacy lies in its structural framework. The validation of the bicyclic tetrahydropyrazolo-pyridinone scaffold provided the exact architectural blueprint required for the subsequent discovery of the p-methoxyphenyl analog, Apixaban (BMS-562247)[1]. By swapping the aminobenzisoxazole P1 moiety for a p-methoxyphenyl group and refining the P4 interactions, researchers achieved the ultimate balance of sub-nanomolar potency and exceptional oral pharmacokinetics that defines modern anticoagulant therapy.
References
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Pinto, D. J. P., et al. "1-[3-Aminobenzisoxazol-5'-yl]-3-trifluoromethyl-6-[2'-(3-(R)-hydroxy-N-pyrrolidinyl)methyl-[1,1']-biphen-4-yl]-1,4,5,6-tetrahydropyrazolo-[3,4-c]-pyridin-7-one (BMS-740808) a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa." Bioorganic & Medicinal Chemistry Letters (2006). URL: [Link]
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Wong, P. C., et al. "Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor." Journal of Thrombosis and Thrombolysis (2011). URL: [Link]
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Quan, M. L., et al. "Factor Xa Inhibitors: Next-Generation Antithrombotic Agents." Journal of Medicinal Chemistry (2010). URL: [Link]
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"Factor Xa Inhibitors and Related Compounds." BioChemPartner. URL: [Link]
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